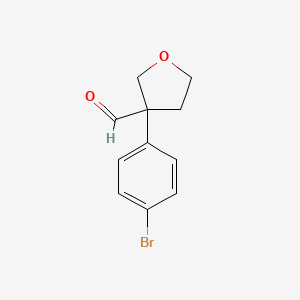

![molecular formula C21H23N5O4 B2766642 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034586-99-5](/img/structure/B2766642.png)

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

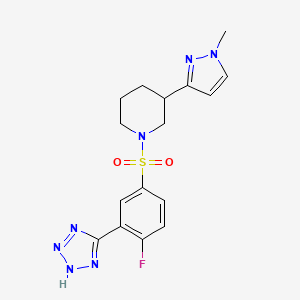

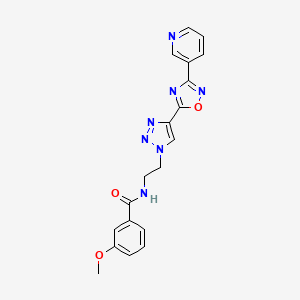

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyridine group, a piperazine group, and a benzo[d]oxazolone group. These groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the piperazine and benzo[d]oxazolone groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazolo[1,5-a]pyridine group, for example, is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperazine group might be involved in reactions with acids or bases, while the benzo[d]oxazolone group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods .Scientific Research Applications

Neuroprotective Agent

This compound has shown promise as a neuroprotective agent due to its ability to penetrate the brain barrier. It could potentially be used in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound’s ability to inhibit RIP1 kinase, which is involved in necroptosis, makes it a candidate for preventing neurodegenerative processes .

Anti-inflammatory Applications

The inhibition of RIP1 kinase also suggests that the compound could serve as an anti-inflammatory agent. This application could be particularly beneficial in chronic inflammatory diseases, where controlling the inflammatory response is crucial for managing symptoms and preventing disease progression .

Cancer Therapeutics

RIP1 kinase is known to play a role in cancer cell survival. Therefore, inhibitors of this kinase, like our compound, could be used to induce cell death in cancer cells, offering a new avenue for cancer treatment. This could be particularly useful in cancers that are resistant to traditional chemotherapy .

Treatment of Viral Infections

The compound’s ability to affect viral replication by interfering with host cell processes makes it a potential therapeutic agent for treating viral infections. For example, it could be used to inhibit the replication of the Hepatitis B virus (HBV), which is a significant global health concern .

Drug Development and Kinetic Studies

The compound’s structure–kinetic relationship can be analyzed to understand how its chemical structure affects its interaction with biological targets. This information is valuable for drug development, as it helps in designing more effective and targeted medications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c27-19(14-25-17-6-1-2-7-18(17)30-21(25)29)23-9-11-24(12-10-23)20(28)15-13-22-26-8-4-3-5-16(15)26/h1-2,6-7,13H,3-5,8-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRRTMATTANILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)